Natriumorthovanadat
Übersicht
Beschreibung
Sodium orthovanadate is an inorganic compound with the chemical formula Na₃VO₄. It forms a dihydrate, Na₃VO₄·2H₂O, and is a salt of the VO₄³⁻ oxyanion. This compound is a colorless, water-soluble solid and is known for its various biological activities, particularly as a structural mimic of phosphates .
Wissenschaftliche Forschungsanwendungen
Sodium orthovanadate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving vanadium compounds.
Biology: It acts as a competitive inhibitor of ATPases, alkaline and acid phosphatases, and protein-phosphotyrosine phosphatases. It is also used in studies related to cell signaling and enzyme inhibition.
Wirkmechanismus
Target of Action
Sodium orthovanadate primarily targets protein phosphotyrosyl phosphatases (PTPs) . These are a large family of enzymes that catalyze the removal of phosphate groups from tyrosine residues . Sodium orthovanadate also inhibits ATPases , alkaline phosphatases , and a number of other ATPases .
Mode of Action
Sodium orthovanadate acts as a competitive inhibitor of its targets . It likely acts as a phosphate analogue, competing with the natural substrate of these enzymes . The inhibition by sodium orthovanadate is reversible upon the addition of ethylenediaminetetraacetic acid (EDTA) or by dilution .
Biochemical Pathways
Sodium orthovanadate affects several biochemical pathways due to its inhibition of PTPs and other enzymes. It can preserve the protein tyrosyl phosphorylation state in cells, cell lysates, and protein tyrosine kinase assays . This means it can prevent the removal of phosphate groups from proteins, thereby influencing the activity of these proteins and the biochemical pathways they are involved in.
Pharmacokinetics
It is known that sodium orthovanadate is a water-soluble compound , which suggests it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium orthovanadate.
Result of Action
Sodium orthovanadate has been shown to have various effects at the molecular and cellular level. For instance, it can reduce blood glucose levels and tumor parameters in animals . In vitro studies have shown that sodium orthovanadate can decrease cell proliferation dose-dependently . It can also induce apoptosis, as shown by various assays . Furthermore, sodium orthovanadate has been found to suppress the activation of p53-mediated apoptosis triggered in response to radiation .
Action Environment
The action of sodium orthovanadate can be influenced by environmental factors. For example, sodium orthovanadate is activated by boiling and adjusting pH to 10; this depolymerizes decavanadate into the active inhibitor, monovanadate . Additionally, common buffer components such as EDTA and reducing agents may interact with sodium orthovanadate, affecting its potency .
Biochemische Analyse
Biochemical Properties
Sodium orthovanadate acts as a competitive inhibitor of ATPases, alkaline and acid phosphatases, and protein-phosphotyrosine phosphatases . Its inhibitory effects can be reversed by dilution or the addition of ethylenediaminetetraacetic acid (EDTA) .
Cellular Effects
Sodium orthovanadate has been shown to have significant effects on various types of cells. For instance, it has been found to reduce blood glucose levels and tumor parameters in animals . In vitro studies have revealed that sodium orthovanadate can decrease cell proliferation dose-dependently . Additionally, it has been found to induce apoptosis, as depicted from rhodamine-123 dye assay and annexin V-FITC assay using flow cytometry .
Molecular Mechanism
The molecular mechanism of sodium orthovanadate involves its role as a competitive inhibitor of protein phosphotyrosyl phosphatases . It can preserve the protein tyrosyl phosphorylation state in cells, cell lysates, and protein tyrosine kinase assays .
Temporal Effects in Laboratory Settings
Sodium orthovanadate exhibits concentration- and time-dependent anticancer effects on various types of tumors . It has been shown to inhibit cell viability, induce G2/M phase cell cycle arrest, stimulate apoptosis, and reduce mitochondrial membrane potential in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, sodium orthovanadate has been shown to reduce the blood glucose level and tumor parameters . The effects of sodium orthovanadate vary with different dosages. For instance, a single administration of sodium orthovanadate at a dose of 20 mg/kg markedly improved the 30-day survival rate and the peripheral blood hemogram, relieved bone marrow aplasia, and decreased occurrence of the bone marrow micronucleated erythrocytes in the surviving animals .
Metabolic Pathways
Sodium orthovanadate is involved in various metabolic pathways. It has been shown to change the saturated fatty acid (SFA) composition such as palmitic acid and stearic acid, as well as monounsaturated fatty acids (MUFA)—oleic acid and palmitoleic acid .
Subcellular Localization
It is known that sodium orthovanadate is commonly used in the laboratory to preserve the protein tyrosyl phosphorylation state of proteins under study .
Vorbereitungsmethoden
Sodium orthovanadate is typically synthesized by dissolving vanadium(V) oxide in a solution of sodium hydroxide. The reaction is as follows: [ \text{V}_2\text{O}_5 + 6 \text{NaOH} \rightarrow 2 \text{Na}_3\text{VO}_4 + 3 \text{H}_2\text{O} ] This process involves heating the solution until it becomes colorless, followed by cooling and adjusting the pH to around 10 . Industrial production methods follow similar procedures, ensuring the purity and stability of the compound.
Analyse Chemischer Reaktionen
Sodium orthovanadate undergoes various chemical reactions, including:
Oxidation and Reduction: It can act as both an oxidizing and reducing agent depending on the reaction conditions.
Substitution: It can substitute for phosphates in biological systems due to its structural similarity.
Condensation: At lower pH levels, sodium orthovanadate can condense to form polyoxovanadates, including decavanadate.
Common reagents used in these reactions include hydrochloric acid for pH adjustment and ethylenediaminetetraacetic acid (EDTA) for reversing its inhibitory effects . Major products formed from these reactions include various vanadate species and polyoxovanadates.
Vergleich Mit ähnlichen Verbindungen
Sodium orthovanadate is unique due to its structural similarity to phosphates, which allows it to act as a potent enzyme inhibitor. Similar compounds include:
Sodium metavanadate (NaVO₃): Another vanadium compound with similar inhibitory properties.
Ammonium metavanadate (NH₄VO₃): Used in similar applications but with different solubility and reactivity profiles.
Vanadyl sulfate (VOSO₄): Known for its use in diabetes research and its different oxidation state compared to sodium orthovanadate.
These compounds share some properties with sodium orthovanadate but differ in their specific applications and reactivity.
Biologische Aktivität
Sodium orthovanadate (SOV), a phosphate analog, has garnered attention in biomedical research due to its diverse biological activities. This compound exhibits significant effects on various cellular processes, including cell proliferation, apoptosis, and signal transduction pathways. Below is a detailed exploration of its biological activity, supported by case studies and research findings.
SOV primarily functions as an inhibitor of protein tyrosine phosphatases (PTPs) and ATPases, leading to the activation of protein tyrosine kinases (PTKs). This dual action affects several cellular pathways:
- Inhibition of PTPs : SOV inhibits nonselective PTPs, which are crucial for cellular signaling and regulation of cell growth.
- Activation of PTKs : The inhibition of PTPs results in increased PTK activity, promoting mitogenic signals that can lead to cell proliferation or apoptosis depending on the context .
Effects on Cancer Cells
Numerous studies have investigated the anti-cancer properties of SOV across different types of malignancies:
- Anaplastic Thyroid Carcinoma (ATC) : SOV has been shown to inhibit the growth of ATC cells by inducing G2/M phase cell cycle arrest and apoptosis. In vitro studies demonstrated that SOV reduced cell viability in a concentration-dependent manner, with IC50 values decreasing over time .
- Hepatocellular Carcinoma (HCC) : Research indicates that SOV suppresses HCC cell growth both in vitro and in vivo. It induces cell cycle arrest at the G2/M phase and promotes programmed cell death through mechanisms that may involve the downregulation of ATPase activity .
- Other Cancers : SOV has also demonstrated efficacy against lung, prostate, bladder, and liver cancers. Its ability to induce apoptosis and inhibit tumor growth suggests potential as a therapeutic agent in oncology .
Neuroprotective Effects
SOV has been reported to exhibit neuroprotective properties, particularly in models of oxidative stress. It can mitigate damage caused by reactive oxygen species (ROS), which are implicated in neurodegenerative diseases. In models of subarachnoid hemorrhage, SOV was shown to protect against blood-brain barrier disruption, potentially through phosphorylation pathways involving PTEN .
Case Studies
-
Study on ATC Cells :
- Objective : To evaluate the effects of SOV on human ATC cells.
- Findings : Treatment with SOV resulted in significant apoptosis and cell cycle arrest at G2/M phase. The study highlighted the concentration-dependent nature of SOV's effects, where lower concentrations promoted growth while higher concentrations inhibited it .
- Neuroprotection in Subarachnoid Hemorrhage :
- HCC Model Study :
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
trisodium;trioxido(oxo)vanadium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Na.4O.V/q3*+1;;3*-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIXIJGXTJIKRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na3VO4, Na3O4V | |
Record name | sodium orthovanadate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_orthovanadate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037269 | |
Record name | Sodium orthovanadate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.908 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless granules; [Alfa Aesar MSDS] | |
Record name | Sodium orthovanadate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17625 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13721-39-6 | |
Record name | Sodium orthovanadate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium vanadium oxide (Na3VO4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium orthovanadate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium tetraoxovanadate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM ORTHOVANADATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7845MV6C8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Sodium orthovanadate is a potent inhibitor of protein tyrosine phosphatases (PTPs) [, , , ]. PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins, acting as crucial regulators of cellular signaling. By inhibiting PTPs, sodium orthovanadate promotes the phosphorylation of tyrosine residues, mimicking the effects of tyrosine kinases. This shift in the phosphorylation state of proteins influences a wide range of cellular processes, including cell growth, differentiation, metabolism, and signal transduction [, , , , , ].
ANone: While the provided abstracts do not contain specific spectroscopic data, sodium orthovanadate's basic structural information is as follows:
ANone: The provided abstracts primarily focus on the biological effects of sodium orthovanadate and do not contain specific details on its material compatibility, stability, or applications outside a biological context.
A: While sodium orthovanadate itself is not described as a catalyst in these studies, its action as a PTP inhibitor indirectly influences various enzymatic activities. For example, it can modulate the activity of enzymes involved in glucose metabolism, such as pyruvate kinase and α-glucosidase, thereby impacting blood glucose regulation [, , ].
ANone: The provided abstracts do not discuss any computational chemistry or modeling studies involving sodium orthovanadate.
ANone: The provided abstracts do not provide specific details regarding stability, formulation strategies, or methods to improve the bioavailability of sodium orthovanadate.
ANone: The abstracts provided primarily focus on the biological activity of sodium orthovanadate and do not contain information regarding specific SHE regulations or best practices for handling this compound.
ANone: While detailed PK/PD data is not presented in the abstracts, several studies provide insights into sodium orthovanadate's behavior in vivo:
- Absorption & Distribution: Sodium orthovanadate can be administered via various routes, including intravenous, intraperitoneal, and oral [, , ]. Following administration, it accumulates in various tissues, with the highest concentrations found in the kidneys, followed by bone, liver, and muscle [, ].
- In vivo Activity & Efficacy: Sodium orthovanadate has demonstrated various effects in animal models, including blood glucose reduction in diabetic rats [, , ], improvement in motor function in a mouse model of muscular dystrophy [], and neuroprotection in models of ischemia [].
ANone: The abstracts primarily focus on preclinical research:
- Cell-based assays: Sodium orthovanadate influences various cellular processes in vitro, including stimulating proliferation and differentiation of rat retinal pigment epithelium cells [], affecting growth and apoptosis in human epithelial cancer cell lines [], and modulating cytokine-induced adhesion molecule expression in human umbilical vein endothelial cells [].
- Animal models: In vivo studies demonstrate diverse effects, such as:
- Diabetes: Sodium orthovanadate exhibits insulin-like effects in diabetic rats, improving glucose tolerance and normalizing urea cycle enzyme activity [, , ]. It also influences GLUT4 mRNA expression in skeletal muscle [].
- Neuroprotection: Sodium orthovanadate shows neuroprotective potential in a mouse model of chronic unpredictable mild stress [, ] and in rats with transient middle cerebral artery occlusion [].
- Other: Studies indicate effects on opioid withdrawal syndrome in mice [, ], sugar absorption in rat intestines [, , ], and ovulation in Siberian sturgeon ovarian follicles [].
ANone: The provided abstracts do not offer information on resistance mechanisms or cross-resistance associated with sodium orthovanadate.
ANone: While the abstracts highlight the potential therapeutic benefits of sodium orthovanadate, they also mention potential toxicity:
- Toxicity: High doses of sodium orthovanadate (20-50 mg/kg) were found to be toxic in rats [].
- Adverse Effects: One study noted a decrease in blood glucose levels in rats treated with sodium orthovanadate, although the levels remained within the normal range [].
- Long-term effects: Long-term exposure to sodium orthovanadate (50 ppm in drinking water for 3 months) led to the accumulation of vanadium in rat tissues, particularly in the kidneys and bones, with the levels remaining elevated even after a 6-week depletion phase [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.